(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Description
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by a furan core substituted with a 4-chlorophenyl group at the 5-position. The molecule features a cyano group and a propenamide moiety in the Z-configuration, linked to an N-benzyl group.
Properties
IUPAC Name |
(Z)-N-benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-8-6-16(7-9-18)20-11-10-19(26-20)12-17(13-23)21(25)24-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNIRIGOPFCNNC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds.
Introduction of the cyanoprop-2-enamide moiety: This step involves the reaction of the furan derivative with a suitable nitrile and an amide source under controlled conditions to form the cyanoprop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides or other alkylating agents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-diones and related derivatives.
Reduction: Amines or alcohols depending on the reducing agent used.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural motifs—furan, chlorophenyl, and amide/cyano groups—are shared with several derivatives studied in recent literature. Below is a comparative analysis based on pharmacological activity, synthesis, and structure-activity relationships (SARs):
Key Observations:
Antifungal Activity: The thiazole-hydrazone derivatives in demonstrate moderate anticandidal activity (MIC = 250 µg/mL), though significantly less potent than fluconazole (MIC = 2 µg/mL). In contrast, the target compound lacks a nitro group and thiazole ring, which may reduce antifungal potency. However, the cyano group could improve metabolic stability compared to hydrazone-based analogs .
Anticancer Activity: The thiazole derivative with a 4-chlorophenyl group (IC₅₀ = 125 µg/mL) shows selective cytotoxicity against MCF-7 cells . The presence of a thiazole ring and hydrazone linker likely contributes to DNA intercalation or kinase inhibition.
Anti-Exudative Activity: Triazole-sulfanyl-acetamide derivatives in exhibit anti-exudative effects in rat models, attributed to their ability to modulate inflammatory pathways. The furan-triazole core may synergize with sulfanyl groups to inhibit cyclooxygenase (COX) enzymes. The target compound’s benzyl and cyano groups could offer different pharmacokinetic profiles, such as prolonged half-life or reduced hepatic clearance.
SAR Insights :
- Electron-Withdrawing Groups : Nitro and chloro substituents on the phenyl ring enhance antifungal and anticancer activities but may increase cytotoxicity .
- Heterocyclic Cores : Thiazole and triazole rings improve binding affinity to biological targets (e.g., enzymes, DNA) compared to simpler furan derivatives.
- Linker Flexibility : Hydrazone linkers in allow conformational flexibility, whereas the rigid enamide in the target compound may restrict binding modes.
Biological Activity
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound features a furan ring substituted with a 4-chlorophenyl group and a cyanopropenamide moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 15.2 | Cell cycle arrest |
| (Z)-N-Benzyl... | A549 | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) at 100 µM | IC50 (µM) |
|---|---|---|
| AChE | 40% | TBD |
| BChE | 55% | TBD |
| MAO-A | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the compound may interact with specific amino acid residues in target proteins, influencing their activity.
Molecular Docking Insights
Molecular docking simulations have indicated that the compound can form hydrogen bonds and hydrophobic interactions with key residues in AChE and BChE, potentially leading to enzyme inhibition.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Case Study 1: Neuroprotective Effects
- A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegeneration, reducing oxidative stress markers and improving cognitive function.
-
Case Study 2: Antitumor Efficacy
- Another investigation reported that the administration of related compounds led to significant tumor regression in xenograft models, suggesting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
